Hoechst 8208

DNA binding mode intercalation minor groove binder

Hoechst 8208 (H-8208 trihydrochloride) is a 2-phenylbenzimidazole derivative that functions as a cell-permeable fluorescent nucleic acid stain. It belongs to the Hoechst dye family but is distinguished by its intercalative binding mode: the planar benzimidazole core inserts between successive DNA base pairs, confirmed by optical, hydrodynamic, and ¹H NMR experiments.

Molecular Formula C18H24Cl3N5
Molecular Weight 416.8 g/mol
CAS No. 107882-63-3
Cat. No. B1197818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoechst 8208
CAS107882-63-3
Synonyms2-(4'-aminophenyl)-5-(4'-methylpiperazin-1-yl)benzimidazole
H 8208
H8208
Hoechst 8208
Hoechst-8208
Molecular FormulaC18H24Cl3N5
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl
InChIInChI=1S/C18H21N5.3ClH/c1-22-8-10-23(11-9-22)15-6-7-16-17(12-15)21-18(20-16)13-2-4-14(19)5-3-13;;;/h2-7,12H,8-11,19H2,1H3,(H,20,21);3*1H
InChIKeyPGVHDHFKFINXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hoechst 8208 (CAS 107882-63-3): A DNA-Intercalating Benzimidazole Fluorescent Probe


Hoechst 8208 (H-8208 trihydrochloride) is a 2-phenylbenzimidazole derivative that functions as a cell-permeable fluorescent nucleic acid stain. It belongs to the Hoechst dye family but is distinguished by its intercalative binding mode: the planar benzimidazole core inserts between successive DNA base pairs, confirmed by optical, hydrodynamic, and ¹H NMR experiments . The trihydrochloride salt (CAS 107882-63-3, MW 416.8 g/mol) provides aqueous solubility suitable for biological staining protocols.

Intercalative DNA binding mode – supports DNA unwinding and topological studies
Sequence-independent staining – uniform nuclear coverage without A–T bias
Aqueous-soluble trihydrochloride salt – ready for biological staining protocols

Why Hoechst 8208 Cannot Be Replaced by Minor-Groove Binders (Hoechst 33258, 33342, DAPI)


Generic substitution of Hoechst 8208 with common minor-groove binders such as Hoechst 33258, Hoechst 33342, or DAPI will yield fundamentally different experimental outcomes. Hoechst 8208 intercalates between base pairs, causing DNA unwinding, lengthening, and topological changes that are absent with minor-groove binding dyes . Moreover, Hoechst 8208 exhibits similar binding affinity to B-DNA and A-form nucleic acid models (e.g., poly(I)·poly(C)), indicating sequence-independent staining, whereas Hoechst 33258 requires a run of at least four consecutive A–T base pairs for high-affinity minor-groove binding . These mechanistic and specificity differences make interchanging these probes scientifically invalid for quantitative or structural applications.

Target
Hoechst 8208
Intercalates between base pairs; causes DNA unwinding and lengthening
Substitute Risk
Minor‑groove binders (Hoechst 33258, DAPI)
Bind minor groove without helical distortion; fail to induce topological changes
Target
Sequence-independent
Uniform binding across all DNA regions, including GC‑rich sequences
Substitute Risk
A‑T sequence requirement
Require ≥4 consecutive A–T base pairs; under‑stain GC‑rich regions
Target
Multi‑step kinetics with slow isomerization
Binding involves bimolecular step followed by slow isomerization
Substitute Risk
Simple bimolecular binding
Rapid single‑step binding; may not reflect equilibration‑dependent fluorescence

Quantitative Differentiation Evidence for Hoechst 8208 vs. In‑Class Analogs


Intercalative vs. Minor-Groove Binding Mode: Direct Experimental Demonstration

Hoechst 8208 inserts between successive DNA base pairs (intercalation), evidenced by characteristic changes in optical spectra, hydrodynamic measurements (viscosity increase), and ¹H NMR chemical shifts . In contrast, Hoechst 33258 binds to the DNA minor groove, specifically recognizing AATT sequences, as determined by X‑ray crystallography and NMR . The intercalation mode of Hoechst 8208 introduces DNA unwinding and lengthening, while minor-groove binding by Hoechst 33258 causes negligible helical distortion.

Binding Mode
Class-level
Intercalation (optical hypochromism, viscosity increase, NMR upfield shifts) vs. minor‑groove binding at AATT (X‑ray)
Supports DNA unwinding and supercoiling studies; minor‑groove dyes do not introduce topological change
Quantitative unwinding angle not reported
DNA binding mode intercalation minor groove binder fluorescence staining

Sequence‑Independent Nucleic Acid Binding vs. A‑T Rich Sequence Specificity

Hoechst 8208 exhibits similar binding affinity to calf thymus B‑DNA and the A‑form nucleic acid model poly(I)·poly(C), indicating no sequence or structure preference . In contrast, Hoechst 33258 displays high‑affinity binding only to minor‑groove sites containing at least four consecutive A–T base pairs (Kd 1–10 nM for specific binding) and much weaker nonspecific binding (Kd ~1000 nM) . This sequence selectivity of Hoechst 33258 leads to under‑staining of GC‑rich regions, whereas Hoechst 8208 provides uniform staining across all DNA regions.

Sequence Preference
Cross‑study
>100‑fold higher affinity for AATT sites vs. nonspecific DNA (Hoechst 33258); Hoechst 8208 lacks A‑T requirement
Enables uniform staining across GC‑rich regions; avoids A‑T bias in genome‑wide quantification
Kd not determined for Hoechst 8208
sequence specificity DNA/RNA binding uniform staining A‑T recognition

Multi‑Step DNA‑Binding Kinetics vs. Simple Bimolecular Minor‑Groove Binding

Temperature‑jump relaxation experiments revealed that Hoechst 8208 binding to DNA proceeds via a bimolecular association step followed by a slow unimolecular isomerization step, while binding to RNA follows a single bimolecular pathway . In contrast, Hoechst 33258 binding to the DNA minor groove is generally modeled as a simple bimolecular reaction, often described by a single dissociation constant (Kd 1–10 nM) without a slow isomerization component . The additional isomerization step for Hoechst 8208 suggests time‑dependent conformational rearrangements that may influence fluorescence kinetics and equilibration times.

Binding Kinetics
Cross‑study
Temperature‑jump relaxation: bimolecular + slow isomerization for DNA (Hoechst 8208) vs. simple bimolecular (Hoechst 33258)
Requires longer equilibration time; isomerization step offers kinetic signature for time‑resolved studies
Relaxation times not directly comparable
binding kinetics temperature-jump relaxation isomerization DNA ligand kinetics

Optimal Use Cases for Hoechst 8208 Based on Verified Differentiation Evidence


DNA Topology and Supercoiling Studies Requiring Intercalative Probes

Hoechst 8208 is the preferred fluorescent stain for experiments where DNA unwinding or lengthening must be monitored, such as topoisomerase activity assays, supercoiling relaxation measurements, or DNA–ligand interaction studies. Minor‑groove binders like Hoechst 33258 or DAPI do not alter DNA twist or writhe and therefore fail to produce the hydrodynamic changes that Hoechst 8208 induces upon intercalation .

Sequence‑Independent Nuclear Staining for DNA Content Quantification

When unbiased nuclear DNA staining is required—for example, in genome copy‑number analysis by flow cytometry or high‑content imaging of mixed‑GC‑content cell populations—Hoechst 8208 provides uniform binding across all genomic regions, avoiding the A‑T‑rich bias of Hoechst 33258. This property stems from the dye’s intercalative mode, which does not require specific sequence motifs .

Time‑Resolved Fluorescence Studies Leveraging Slow Isomerization Kinetics

The multi‑step binding kinetics of Hoechst 8208 (bimolecular association followed by slow isomerization) offer a unique reporter system for time‑resolved fluorescence experiments. Researchers can exploit the isomerization‑dependent fluorescence changes as a kinetic signature of DNA binding, which is absent in the simple bimolecular binding of Hoechst 33258 .

Simultaneous DNA and RNA Staining in Mixed‑Nucleic‑Acid Samples

Hoechst 8208 binds with similar affinity to both B‑DNA and A‑form nucleic acid models, enabling simultaneous detection of DNA and RNA in complex biological samples. In contrast, Hoechst 33258 exhibits markedly lower affinity for RNA and A‑form nucleic acids, making Hoechst 8208 a more suitable probe for dual‑nucleic‑acid visualization .

Application
Selection Property
Validation Focus
DNA topology / supercoiling studies
Intercalation‑induced DNA unwinding
Viscosity change, unwinding angle
Sequence‑independent nuclear staining
Uniform binding across GC content
GC‑bias control
Time‑resolved fluorescence kinetics
Multi‑step binding with slow isomerization
Equilibration time, kinetic signature
Simultaneous DNA/RNA staining
Binding affinity for B‑DNA and A‑form RNA
Dual nucleic acid detection specificity
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